1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)-
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Overview
Description
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- typically involves the cyclization of suitable precursors. One common method involves the condensation of hydrazine derivatives with β-keto esters or diketones, followed by nitration and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as silver or copper, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions, influencing its activity and selectivity .
Comparison with Similar Compounds
- 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-
- 1H-Pyrazole-3-carboxamide, 5-methyl-4-amino-
- 1H-Pyrazole-3-carboxamide, 5-methyl-4-chloro-
Uniqueness: 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl)- stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the nitro group and the phenylmethyl substituent enhances its potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
80030-79-1 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-benzyl-5-methyl-4-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-8-11(16(18)19)10(15-14-8)12(17)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,17)(H,14,15) |
InChI Key |
HPYOXONPVXSOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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